![molecular formula C9H14N2O B1407335 (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1461698-14-5](/img/structure/B1407335.png)
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Overview
Description
“(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile” is a complex organic compound. It is a derivative of morpholine, which is a common motif in many biologically active molecules and pharmaceuticals . Morpholine and its analogues are valuable heterocycles due to their conformational and physicochemical properties .
Synthesis Analysis
Morpholines are frequently synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Recently, several fundamentally new strategies for the synthesis of the morpholine motif have been discovered, for example, stannyl amine protocol (SnAP) and silicon amine protocol (SLAP). It is also worth mentioning the involvement of MCR methods in the chemistry of morpholines .Molecular Structure Analysis
The molecular structure of “(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile” is complex. The molecule contains a total of 32 bonds. There are 19 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving morpholines are diverse. They can undergo a variety of chemical reactions due to the presence of a weak basic nitrogen atom and an oxygen atom at the opposite position in the ring . This allows them to take part in several lipophilic–hydrophilic interactions, and to improve blood solubility and brain permeability of the overall structure .Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Reactions with Isothiazoles : Kalogirou and Koutentis (2014) investigated the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine, leading to high yields of 3-amino-substituted derivatives. The study provides insights into the mechanisms and formation of side products, including the role of morpholine in these reactions (Kalogirou & Koutentis, 2014).
Synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines : El-Dean, Radwan, and Zaki (2008) synthesized 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, using it as a starting material for synthesizing various thienotetrahydroisoquinolines, highlighting its importance in complex organic synthesis (El-Dean, Radwan, & Zaki, 2008).
Interaction with Hydrazine Hydrate : Chumachenko, Shablykin, and Brovarets (2014, 2015) explored the interaction of morpholine derivatives with hydrazine hydrate, leading to the formation of various recyclization products. This research adds to the understanding of morpholine carbonitriles' reactivity and potential applications in organic synthesis (Chumachenko, Shablykin, & Brovarets, 2014), (Chumachenko, Shablykin, & Brovarets, 2015).
Medicinal Chemistry and Biological Evaluation
- Antitumor Agents Synthesis : Helwa, Gedawy, Taher, Ed El-Ansary, and Abou-Seri (2020) synthesized a series of morpholinopyrimidine-5-carbonitriles and evaluated their in vitro antitumor activity. This highlights the potential medicinal applications of morpholine derivatives in cancer treatment (Helwa et al., 2020).
Physical Chemistry and Material Science
- Optoelectronic Properties : Irfan et al. (2020) conducted an in-depth study of compounds including morpholine carbonitrile derivatives, focusing on their structural, electronic, optical, and charge transport properties. This research is significant for understanding the potential use of these compounds in material science (Irfan et al., 2020).
Mechanism of Action
Target of Action
Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . For instance, amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase .
Mode of Action
Morpholine derivatives have been found to be effective on LTB4, bradykinin, PGE2, PAF or IL-1 beta-induced Hyperalgesia . Oxazine derivatives, when linked to appropriate conjugated molecules to carbon electrodes, can switch single-molecule junctions between a low-conducting and a high-conducting state .
Biochemical Pathways
Morpholine derivatives like amorolfine affect fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Pharmacokinetics
Result of Action
Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities .
Action Environment
The stability and efficacy of morpholine derivatives are known to be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
(3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZKCJVSORTEH-YGPZHTELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H](OCC2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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